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Introduction

Atreleuton, also known as ABT-761 and VIA-2291, is a selective, reversible, and orally
bioavailable inhibitor of the enzyme 5-lipoxygenase (5-LO).[1] By targeting this critical enzyme,
Atreleuton effectively blocks the biosynthesis of leukotrienes, a class of potent pro-
inflammatory lipid mediators.[1][2] Leukotrienes are implicated in the pathophysiology of a
range of inflammatory diseases, including asthma and atherosclerosis.[3][4] This technical
guide provides a comprehensive overview of the pharmacological profile of Atreleuton,
detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and
clinical findings.

Mechanism of Action

Atreleuton exerts its pharmacological effect by directly inhibiting 5-lipoxygenase, a non-heme
iron-containing enzyme that catalyzes the initial steps in the leukotriene biosynthetic pathway.
[1][3] The enzyme converts arachidonic acid, a polyunsaturated fatty acid released from the cell
membrane, into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that is subsequently
metabolized into two major classes of biologically active leukotrienes: LTB4 and the cysteinyl
leukotrienes (LTC4, LTD4, and LTE4).[3] Atreleuton's inhibition of 5-LO prevents the formation
of LTA4 and, consequently, all downstream leukotrienes, thereby mitigating their pro-
inflammatory effects.[1]
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Caption: Atreleuton inhibits 5-LO, blocking leukotriene synthesis.
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Pharmacodynamics

The primary pharmacodynamic effect of Atreleuton is the potent and dose-dependent

inhibition of leukotriene biosynthesis. This has been demonstrated in both preclinical models

and human clinical trials.

In Vitro and In Vivo Potency

Atreleuton has shown significant inhibitory activity in various assays. The table below

summarizes key potency values.

Parameter

System/Model

Value

Reference(s)

ICso

5-Lipoxygenase (rat
basophil leukemia cell

lysates)

23 nM

[5]

ICso

LTB4 Formation
(isolated human whole
blood)

160 nM

[5]

EDso

LTE4 Biosynthesis
Inhibition (rat

anaphylaxis model)

1.4 mg/kg

[5]

EDso

LTBa4 Biosynthesis
Inhibition (rat

anaphylaxis model)

0.6 mg/kg

[5]

EDso

Arachidonic Acid-
Induced

Bronchoconstriction

(guinea pig)

3 mg/kg

[5]

Clinical Pharmacodynamics

In a Phase 2 clinical trial involving patients with recent acute coronary syndrome (ACS),

Atreleuton demonstrated a robust, dose-dependent reduction in leukotriene levels.[6]

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b1665310?utm_src=pdf-body
https://www.benchchem.com/product/b1665310?utm_src=pdf-body
https://www.caymanchem.com/product/28736/atreleuton
https://www.caymanchem.com/product/28736/atreleuton
https://www.caymanchem.com/product/28736/atreleuton
https://www.caymanchem.com/product/28736/atreleuton
https://www.caymanchem.com/product/28736/atreleuton
https://www.benchchem.com/product/b1665310?utm_src=pdf-body
https://www.researchgate.net/publication/41622862_Treatment_With_5-Lipoxygenase_Inhibitor_VIA-2291_Atreleuton_in_Patients_With_Recent_Acute_Coronary_Syndrome
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Dose Endpoint Result Reference(s)
Whole Blood Significant reduction
25, 50, 100 mg/day Stimulated LTBa (at vs. placebo [6]

trough, 12 weeks)

(P<0.0001)

Whole Blood
Stimulated LTBa4 (at
trough, 12 weeks)

100 mg/day

~80% inhibition in
>90% of patients

Urinary LTE4 (at

25, 50, 100 mg/day
trough, 12 weeks)

Significant reduction
[6]
vs. placebo

Pharmacokinetics

Atreleuton is orally bioavailable.[1] A study in pediatric patients with asthma provided key

pharmacokinetic parameters, which were noted to be similar to those previously observed in

adults.[7]
Parameter Population Dose Value Reference(s)
Terminal Half-life  Pediatric 50-150 mg
) 16-17 hours [7]
(t¥2) (Asthma) (multiple dose)
Apparent Pediatric 50 mg (multiple
PP 9 P 0.57 mL/min/kg [7]
Clearance (CI/F) (Asthma) dose)
Apparent Pediatric 100 mg (multiple
PP 9 P 0.51 mL/min/kg [7]
Clearance (CI/F) (Asthma) dose)
Apparent Volume o
S Pediatric 50-150 mg
of Distribution ] 0.75-0.77 L/kg [7]
(Asthma) (multiple dose)
(Vz/F)
Accumulation o
) Pediatric
Ratio (Day 8 to 50-150 mg ~1.7 [7]
(Asthma)

Day 1 AUCo-24)

Clinical Studies
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The primary clinical investigation of Atreleuton (VIA-2291) focused on its potential role in
cardiovascular disease, specifically in patients following an acute coronary syndrome.

Phase 2 Study in Acute Coronary Syndrome
(NCT00358826)

This multicenter, prospective, randomized, double-blind, placebo-controlled, dose-ranging
study evaluated the safety and efficacy of Atreleuton in patients 3 weeks after an ACS event.
[6] A total of 191 patients were randomized to receive placebo or Atreleuton (25, 50, or 100
mg) once daily for 12 weeks.[6]

The primary endpoint was the change from baseline in ex vivo stimulated LTBa4 synthesis in
whole blood. As noted in the pharmacodynamics section, Atreleuton met this endpoint with
high statistical significance.[6]

An imaging substudy extended treatment to 24 weeks for 93 patients who underwent 64-slice
coronary computed tomography angiography (CCTA) at baseline and follow-up. The results
suggested a potential anti-atherosclerotic effect:

¢ New Plaque Formation: Observed in 4.8% of Atreleuton-treated patients versus 27.8% of
placebo-treated patients (P=0.01).[6]

+ Noncalcified Plague Volume: A reduction was observed in the Atreleuton groups compared
to an increase in the placebo group (P<0.01).[6]
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Caption: Workflow of the Phase 2 clinical trial of Atreleuton in ACS.

Experimental Protocols
5-Lipoxygenase Inhibition Assay (Rat Basophilic
Leukemia Cells)

The in vitro potency of Atreleuton was determined using cell lysates from Rat Basophilic
Leukemia (RBL-1) cells, a common model for studying 5-LO activity.[5]

e Enzyme Source: 5-lipoxygenase is obtained from the 10,000 xg or 20,000 xg supernatant of
RBL-1 cell homogenates.[8][9]

e Assay Principle: The assay measures the enzyme-catalyzed oxygen consumption during the
conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[8] Product
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formation can be confirmed by HPLC analysis.[8]

Cofactors: The reaction is dependent on the presence of Ca2* and ATP.[8]

Procedure:

o

RBL-1 cell supernatant (enzyme source) is pre-incubated with various concentrations of
the test inhibitor (Atreleuton).

o

The reaction is initiated by the addition of arachidonic acid and cofactors.

[¢]

The initial velocity of the reaction (oxygen consumption) is measured.

[e]

The concentration of inhibitor that produces 50% inhibition of enzyme activity (ICso) is
calculated.

Ex Vivo Leukotriene B4 Synthesis Assay (Human Whole
Blood)

This assay was used to determine the primary pharmacodynamic endpoint in clinical trials.[6]

Sample: Whole blood is collected from subjects at specified time points (e.g., at trough drug
concentration).

Stimulation: The blood samples are stimulated ex vivo with a calcium ionophore (e.g.,
A23187) to induce leukotriene synthesis by leukocytes.[5]

Measurement: After stimulation and incubation, plasma is separated. The concentration of
LTBa4 in the plasma is quantified using a competitive enzyme-linked immunosorbent assay
(ELISA).[6]

Analysis: The results are compared to pre-dose baseline values and to the placebo group to
determine the percentage of inhibition.

Urinary Leukotriene E4 (LTE4) Measurement

LTEa4 is the final stable metabolite of the cysteinyl leukotriene pathway and its urinary excretion

is a reliable measure of systemic cysteinyl leukotriene production.
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o Sample: Urine samples are collected from subjects.

e Measurement: The concentration of LTE4 is measured using liquid chromatography with
tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]

» Normalization: Urinary LTE4 concentrations are typically normalized to urinary creatinine
levels to account for variations in urine dilution.[6]

Conclusion

Atreleuton is a potent, selective, and orally active inhibitor of 5-lipoxygenase. It effectively
reduces the production of LTB4 and cysteinyl leukotrienes in a dose-dependent manner. Its
pharmacokinetic profile, with a half-life of 16-17 hours, supports once-daily dosing.[7] Clinical
data in patients with acute coronary syndrome suggest that beyond its established anti-
inflammatory biomarker effects, Atreleuton may also favorably influence the progression of
atherosclerosis, although this requires confirmation in larger studies.[6] The detailed
pharmacological profile of Atreleuton makes it a valuable tool for research into leukotriene-
mediated diseases and a reference compound for the development of novel 5-LO inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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